N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide
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Overview
Description
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide, also known as DT-13, is a novel compound with potential therapeutic properties. It is a member of the thiophene carboxamide family of compounds and has been the subject of scientific research due to its promising pharmacological activities.
Mechanism of Action
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide exerts its pharmacological effects by targeting various cellular pathways, including the PI3K/Akt/mTOR and NF-κB signaling pathways. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway and to reduce inflammation by suppressing the NF-κB pathway. N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide also modulates the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the suppression of inflammation, and the modulation of the immune system. It has also been shown to have antioxidant and anti-aging properties.
Advantages and Limitations for Lab Experiments
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has several advantages for use in lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Future Directions
There are several potential future directions for research on N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide. One area of interest is the development of N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide-based therapies for various types of cancer, including breast, lung, and liver cancer. Another area of interest is the use of N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide and its potential as a modulator of the immune system.
Synthesis Methods
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethylaniline with 2-bromo-N-methylacetamide, followed by cyclization with thiophene-2-carboxylic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has been found to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. It has also been shown to have potential as an anti-viral agent and as a modulator of the immune system. These properties make it a promising candidate for further research in various fields of medicine.
properties
IUPAC Name |
N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-6-7-13(9-11(10)2)18-15(19)12(3)17-16(20)14-5-4-8-21-14/h4-9,12H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCQBZPLIXWURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}thiophene-2-carboxamide |
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